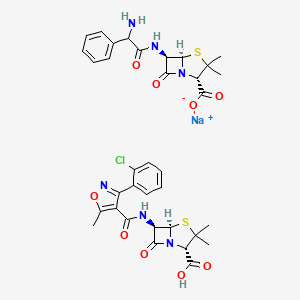Ampiclox

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Ampiclox is a pharmaceutical compound that combines two antibiotics: ampicillin and cloxacillin. This combination enhances its efficacy against a broader range of bacterial infections, particularly those caused by penicillin-resistant organisms. Ampicillin is a broad-spectrum antibiotic belonging to the aminopenicillin family, while cloxacillin is a narrow-spectrum antibiotic effective against staphylococci that produce beta-lactamase, an enzyme that can inactivate many penicillins. The structural formula for ampicillin is and for cloxacillin is .
Ampiclox functions through the disruption of bacterial cell wall synthesis. Both components inhibit the action of penicillin-binding proteins (PBPs), which are crucial for the formation of peptidoglycan, a key structural component of bacterial cell walls. When these proteins are inhibited, it leads to cell lysis and death of the bacteria. The specific reactions involve:
- Binding to PBPs: Ampicillin and cloxacillin bind irreversibly to PBPs, preventing cross-linking of peptidoglycan layers.
- Cell Lysis: The inhibition of PBPs activates autolytic enzymes within the bacteria, leading to cell wall breakdown .
Ampiclox exhibits bactericidal activity against a wide variety of gram-positive and some gram-negative bacteria. It is particularly effective against:
- Gram-positive bacteria: Staphylococcus aureus (including methicillin-sensitive strains), Streptococcus pneumoniae, and Enterococcus species.
- Gram-negative bacteria: Escherichia coli, Proteus mirabilis, and Haemophilus influenzae.
The combination enhances its effectiveness against beta-lactamase-producing strains, making it a valuable option in treating resistant infections .
The synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid with D-(-)-α-phenylglycine, which can be achieved through microbiological or chemical methods. This process typically involves:
- Microbiological Synthesis: Utilizing specific strains of bacteria that naturally produce ampicillin.
- Chemical Synthesis: Employing chemical reagents to facilitate the acylation reaction in controlled laboratory settings.
Cloxacillin is synthesized through a similar process but includes modifications to enhance its stability against beta-lactamases .
Ampiclox is primarily used in clinical settings for treating various infections, including:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Bone and joint infections
It is administered via oral or intravenous routes depending on the severity of the infection and patient condition .
Ampiclox can interact with several medications, which may alter its effectiveness or increase the risk of adverse effects:
- Probenecid: Inhibits renal excretion, increasing blood levels of ampiclox.
- Anticoagulants: Concurrent use may enhance anticoagulant effects.
- Oral contraceptives: May reduce their effectiveness due to alterations in gut flora .
- Bacteriostatic antibiotics: Such as tetracyclines may interfere with the bactericidal action of ampiclox .
Ampiclox shares similarities with other antibiotics but has unique characteristics due to its dual-action mechanism. Below are some comparable compounds:
| Compound | Type | Spectrum | Unique Features |
|---|---|---|---|
| Amoxicillin | Aminopenicillin | Broad | Higher oral bioavailability than ampicillin |
| Cloxacillin | Isoxazolyl penicillin | Narrow | Resistant to staphylococcal beta-lactamases |
| Methicillin | Beta-lactam antibiotic | Narrow | Primarily effective against staphylococci |
| Piperacillin | Extended-spectrum penicillin | Broad | Often combined with tazobactam for enhanced activity |
Uniqueness of Ampiclox:
- Combines broad-spectrum activity (ampicillin) with resistance against certain resistant strains (cloxacillin).
- Effective in treating mixed infections where both types of bacteria are present.
Purity
Exact Mass
Appearance
Storage
Dates
2: Kaplan L, Stegman TM. Single-blind comparative trial of trimethoprim-sulphamethoxazole and ampiclox. S Afr Med J. 1972 Mar 18;46(12):318-21. PubMed PMID: 4554199.
3: Witzel L. [Topical wound treatment with the antibiotic ampiclox 800]. Munch Med Wochenschr. 1969 Jul 11;111(28):1497-8. German. PubMed PMID: 5819695.








